molecular formula C9H9IO4 B8052973 2-Iodo-4,6-dimethoxybenzoic acid

2-Iodo-4,6-dimethoxybenzoic acid

Cat. No. B8052973
M. Wt: 308.07 g/mol
InChI Key: CXVWUCDVWPDFNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Iodo-4,6-dimethoxybenzoic acid is a useful research compound. Its molecular formula is C9H9IO4 and its molecular weight is 308.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Macrolides and Zearalenone : The palladium-catalyzed carbonylation of aryl iodide, similar to 2-Iodo-4,6-dimethoxybenzoic acid, is used in synthesizing the orsellinic acid moiety of macrolides and Zearalenone, highlighting its utility in complex organic synthesis (Takahashi, Nagashima, & Tsuji, 1980).

  • Crystalline Structure Analysis : The compound's crystalline structure has been analyzed to understand its properties better. For instance, crystals of 2-Iodo-1,3-dimethoxybenzene, a related compound, were obtained and studied, contributing to the understanding of molecular interactions and arrangements (Xue & Qin, 2009).

  • Antifungal Activity : Compounds like 2,5-Dimethoxybenzoic acid, which share structural similarities with this compound, have been studied for their antifungal activity, indicating potential applications in agriculture and medicine (Lattanzio et al., 1996).

  • Synthesis of Aromatic Constituents in Antibiotics : The synthesis of polysubstituted aromatic carboxylic acids found in antibiotics like calichemicins is achieved using related compounds. This showcases the role of such chemicals in developing therapeutic agents (Laak & Scharf, 1989).

  • Radiographic Contrast Agents : Iodinated compounds, such as Triiodobenzoic acid, are used in radiographic contrast agents. The presence of iodine atoms in molecules like this compound suggests potential applications in medical imaging (Spampinato, Abid, & Matheus, 2017).

properties

IUPAC Name

2-iodo-4,6-dimethoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IO4/c1-13-5-3-6(10)8(9(11)12)7(4-5)14-2/h3-4H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXVWUCDVWPDFNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)I)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.